Technical Documentation Center

1-(6-Nitroindazol-1-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(6-Nitroindazol-1-yl)ethanone
  • CAS: 13436-57-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(6-Nitroindazol-1-yl)ethanone: Physicochemical Profiling and Synthetic Utility

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the indazole core represents a highly versatile privileged scaffold. Specifically, 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2)—al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the indazole core represents a highly versatile privileged scaffold. Specifically, 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2)—also known as 1-acetyl-6-nitro-1H-indazole—serves as a critical protected intermediate and a pharmacophore building block. This whitepaper provides an in-depth analysis of its physicochemical properties, structural regioselectivity, and standardized synthetic methodologies, designed to equip researchers with field-proven insights for downstream pharmacological applications.

Physicochemical Profiling & Molecular Dynamics

Understanding the physical and chemical properties of 1-(6-nitroindazol-1-yl)ethanone is foundational for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics[1].

PropertyValueCausality & Experimental Implication
CAS Number 13436-57-2Unique identifier for procurement and spectral database indexing.
Molecular Formula C9H7N3O3Dictates the exact mass (205.0487 g/mol ) required for High-Resolution Mass Spectrometry (HRMS) validation[1].
Molecular Weight 205.17 g/mol Highly optimal for small-molecule fragment-based drug design, strictly adhering to Lipinski’s Rule of Five[1].
Density 1.48 g/cm³Indicates dense crystal packing. The planar aromatic system and the highly polarized nitro group facilitate strong intermolecular π-π stacking[1].
Boiling Point 403.7 ºCThe exceptionally high boiling point reflects strong dipole-dipole interactions. It necessitates the use of high-vacuum systems if distillation is attempted, though crystallization is the preferred purification route[1].
Flash Point 198 ºCRepresents a low flammability hazard under standard ambient laboratory handling conditions[1].
Vapor Pressure 9.96E-07 mmHg (25°C)Negligible volatility at room temperature ensures minimal inhalation risk during benchtop manipulation[1].

Application Insight: The N-acetylation of the indazole core eliminates its capacity to act as a hydrogen-bond donor. This drastically increases the molecule's lipophilicity and solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate) compared to the highly polar, free 6-nitro-1H-indazole. This property is routinely exploited to facilitate smooth liquid-liquid extractions and silica gel chromatography.

Structural Chemistry & Regioselectivity

Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H and 2H forms. Consequently, electrophilic substitutions such as acetylation inherently risk producing a mixture of N1 and N2 isomers.

However, the synthesis of 1-(6-nitroindazol-1-yl)ethanone leverages thermodynamic control. The N1 position is sterically more accessible and yields a thermodynamically stable product. Furthermore, the strongly electron-withdrawing nature of the 6-nitro group severely depletes the electron density of the indazole core, rendering it a poor nucleophile. This electronic deactivation dictates the necessity of a highly reactive electrophilic species (e.g., an N-acylpyridinium intermediate) to drive the reaction forward.

G A 6-Nitro-1H-indazole (Tautomeric Mixture) B Base (TEA/DMAP) Deprotonation A->B -H+ C Indazolide Anion (Delocalized) B->C D Acetic Anhydride (Electrophile) C->D +Ac2O E 1-Acetyl-6-nitroindazole (Major / Thermodynamic) D->E N1 Attack F 2-Acetyl-6-nitroindazole (Minor / Kinetic) D->F N2 Attack

Regioselective N-acetylation pathway highlighting N1 thermodynamic preference.

Standardized Synthetic Protocol (Self-Validating)

To ensure high yields and rigorous scientific integrity, the following step-by-step methodology is engineered as a self-validating system for the synthesis of 1-(6-nitroindazol-1-yl)ethanone.

Materials & Reagents
  • Substrate: 6-Nitro-1H-indazole (1.0 equiv)

  • Reagents: Acetic anhydride ( Ac2​O , 1.2 equiv), Triethylamine (TEA, 1.5 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Solvation & Activation: Dissolve 6-nitro-1H-indazole in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM provides optimal solubility for the deactivated indazole while remaining completely inert to the acylating agent.

  • Base Addition: Add TEA and a catalytic amount of DMAP to the stirring solution.

    • Causality: TEA acts as the primary acid scavenger. DMAP is a mechanistic necessity; it attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate, effectively lowering the activation energy barrier required to overcome the poor nucleophilicity of the nitro-deactivated indazole.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Introduce Ac2​O dropwise, then allow the system to gradually warm to room temperature over 2 hours.

    • Causality: Dropwise addition at 0 °C controls the initial exothermic burst, strictly minimizing di-acylation or undesired ring-opening side reactions.

  • Self-Validating TLC Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Validation Check: The N1-acetylated product will exhibit a significantly higher Rf​ value compared to the starting material. Acetylation masks the N-H hydrogen bond donor, drastically reducing the molecule's affinity for the polar stationary silica phase.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x).

    • Causality: NaHCO3​ neutralizes the acetic acid byproduct. This drives the reaction equilibrium to absolute completion and prevents any acid-catalyzed hydrolysis of the newly formed amide bond.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure 1-(6-nitroindazol-1-yl)ethanone.

Pharmacological Relevance & Downstream Functionalization

1-(6-Nitroindazol-1-yl)ethanone is rarely the final therapeutic agent; rather, it is a highly strategic precursor. The N-acetyl group serves as a robust protecting group during the manipulation of the 6-position, or as a structural modulator to enhance cellular permeability.

The most critical downstream transformation is the reduction of the nitro group to an amine (e.g., via catalytic hydrogenation using Pd/C and H2​ ). The resulting 6-aminoindazole is a potent nucleophile that can be seamlessly incorporated into advanced medicinal chemistry campaigns. For instance, functionalization of this amine has led to the discovery of novel IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors, which exhibit significant cytotoxicity against colorectal cancer cell lines (e.g., HCT116). Additionally, related N-alkylated 6-nitroindazoles have been hybridized with benzimidazoles to yield potent antimicrobial agents targeting the beta-ketoacyl-acyl carrier protein synthase III[2].

G A 1-(6-Nitroindazol-1-yl)ethanone (Protected Intermediate) B Nitro Reduction (Pd/C, H2) A->B C 1-Acetyl-6-aminoindazole (Amine Nucleophile) B->C D Amide Coupling / Alkylation C->D E IDO1 Inhibitors (Anticancer Agents) D->E Functionalization F Benzimidazole Hybrids (Antimicrobial Agents) D->F Hybridization

Synthetic utility of the compound in generating bioactive 6-aminoindazole scaffolds.

References

  • Echemi. "1-(6-nitroindazol-1-yl)ethanone Basic Attributes". Echemi Chemical Database.
  • Finetech Industry Limited. "1-(6-nitroindazol-1-yl)ethanone | CAS: 13436-57-2". Finetech Industry Catalog.
  • RSC Advances. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". Royal Society of Chemistry.
  • PMC / NIH. "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids". National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Protocol for screening 1-(6-Nitroindazol-1-yl)ethanone as a kinase inhibitor

An Application Guide and Protocol for the Kinase Inhibitor Screening of 1-(6-Nitroindazol-1-yl)ethanone Senior Application Scientist Note: This document provides a comprehensive framework for the initial characterization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Kinase Inhibitor Screening of 1-(6-Nitroindazol-1-yl)ethanone

Senior Application Scientist Note: This document provides a comprehensive framework for the initial characterization of 1-(6-Nitroindazol-1-yl)ethanone as a potential kinase inhibitor. The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and clinical-stage kinase inhibitors.[1][2][3] Compounds such as axitinib and pazopanib validate the utility of this moiety in targeting the ATP-binding site of various kinases.[1][3] Therefore, a systematic screening of novel indazole derivatives like 1-(6-Nitroindazol-1-yl)ethanone is a scientifically grounded starting point for drug discovery.

The following protocols are designed as a tiered, logical cascade. This approach maximizes resource efficiency by using a broad, cost-effective primary screen to identify initial areas of activity, followed by more focused and resource-intensive assays to confirm potency, determine the mechanism of action, and validate activity in a cellular context. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and trustworthiness.

Introduction to the Screening Candidate

Compound: 1-(6-Nitroindazol-1-yl)ethanone CAS Number: 13436-57-2[4] Molecular Formula: C₉H₇N₃O₃[5] Molecular Weight: 205.17 g/mol [5]

The presence of the nitro group at the 6-position and the acetyl group at the 1-position of the indazole ring provides a unique chemical entity for exploring kinase inhibitor space.[6] This guide outlines a systematic approach to evaluate its potential as a kinase inhibitor.

Pre-Assay Compound Management

Proper handling of the test compound is critical for reproducible results.

Protocol 2.1: Solubilization and Stock Preparation

  • Solvent Selection: Due to its organic structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Confirm solubility up to at least 10 mM.

  • Stock Solution Preparation:

    • Accurately weigh a sample of 1-(6-Nitroindazol-1-yl)ethanone.

    • Add the appropriate volume of high-purity, anhydrous DMSO to create a 10 mM primary stock solution.

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: On the day of the assay, thaw a fresh aliquot and prepare serial dilutions in DMSO. Further dilute these into the appropriate aqueous assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that impacts kinase activity (typically <1%).[7]

The Kinase Inhibitor Screening Cascade

A tiered approach is the most effective strategy for identifying and validating kinase inhibitors. This cascade progresses from a broad initial screen to specific mechanistic and cellular studies.

G cluster_0 Screening Workflow A Tier 1: Broad Kinase Profiling (Single-Dose Screen) B Tier 2: Hit Confirmation & Potency (IC50 Determination) A->B Identify Hits (% Inhibition > 50%) C Tier 3: Mechanism of Action (ATP Competition Assay) B->C Confirm Potent Hits (IC50 < 10 µM) D Tier 4: Cellular Target Engagement (Cell-Based Assay) C->D Characterize Mechanism G cluster_0 ATP-Competitive Inhibition Kinase Kinase (Active Site) Substrate Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competes for Binding Phospho_Sub Phosphorylated Substrate Substrate->Phospho_Sub Phosphorylated

Sources

Application

Cell-based assay protocol using 1-(6-Nitroindazol-1-yl)ethanone

Application Note: Cell-Based Assays for Evaluating 1-(6-Nitroindazol-1-yl)ethanone as a Receptor Tyrosine Kinase Inhibitor Executive Summary & Mechanistic Rationale The indazole core is a privileged pharmacophore in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assays for Evaluating 1-(6-Nitroindazol-1-yl)ethanone as a Receptor Tyrosine Kinase Inhibitor

Executive Summary & Mechanistic Rationale

The indazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of receptor tyrosine kinase (RTK) inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1)[1]. 1-(6-Nitroindazol-1-yl)ethanone (also known as 1-acetyl-6-nitro-1H-indazole) serves as a potent building block and inhibitor framework for these targets[2].

The Causality of the Chemical Structure: The indazole scaffold acts as a bioisostere for the purine ring of ATP. This structural mimicry allows indazole derivatives to competitively bind the highly conserved ATP-binding pocket of RTKs[1]. The 6-nitro substitution is critical; it enhances binding affinity by projecting into the hydrophobic pocket of the kinase domain, engaging in essential electrostatic interactions[3]. However, unsubstituted 6-nitroindazoles often suffer from poor cell membrane permeability due to their polarity and hydrogen-bonding characteristics, which can lead to a lack of efficacy in cell-based assays despite high biochemical potency[4].

The addition of the 1-acetyl group (ethanone) in 1-(6-Nitroindazol-1-yl)ethanone masks the polar N1 hydrogen, significantly increasing the molecule's lipophilicity. This structural modification facilitates passive diffusion across the lipid bilayer, ensuring the compound reaches its intracellular kinase targets to effectively block the downstream MAPK/ERK signaling cascade[4].

Pathway VEGF VEGF / FGF Ligands RTK VEGFR-2 / FGFR-1 (Receptor Tyrosine Kinases) VEGF->RTK Binds & Activates MAPK MAPK / ERK Cascade RTK->MAPK Phosphorylation Compound 1-(6-Nitroindazol-1-yl)ethanone (ATP-Competitive Inhibitor) Compound->RTK Blocks ATP Pocket Phenotype Angiogenesis & Proliferation (Tumor Growth) MAPK->Phenotype Gene Transcription

Figure 1: Mechanism of RTK inhibition by 1-(6-Nitroindazol-1-yl)ethanone blocking downstream proliferation.

Physicochemical & Target Profile

To properly design a cell-based assay, the physicochemical limitations and target profile of the compound must be established. Derivatives of 6-nitroindazole have demonstrated significant anti-proliferative effects in human colorectal (HCT116)[5] and prostate carcinoma (DU-145) cell lines by inducing G1 or G2/M cell cycle arrest and apoptosis.

PropertyValue / Description
Chemical Name 1-(6-Nitroindazol-1-yl)ethanone
CAS Number 13436-57-2[2]
Molecular Formula C9H7N3O3[2]
Molecular Weight 205.17 g/mol [2]
Primary Targets VEGFR-2, FGFR-1[1]
Downstream Effectors MAPK/ERK, PI3K/AKT[6]
Phenotypic Readout Anti-angiogenesis, Apoptosis, Cell Cycle Arrest

Experimental Design: The Self-Validating System

A robust cell-based assay must be a self-validating system. Observing cell death alone is scientifically insufficient, as it could result from off-target cytotoxicity or compound precipitation. Therefore, this protocol pairs a phenotypic readout (MTT viability assay) with a mechanistic readout (Phospho-VEGFR2 Western Blot).

  • Phenotypic Assay: Quantifies the anti-proliferative IC50 in relevant cell lines (e.g., HUVECs for angiogenesis, HCT116/DU-145 for solid tumors),[5].

  • Mechanistic Assay: Confirms that the observed phenotype is causally linked to the inhibition of ligand-induced RTK autophosphorylation[6].

Workflow CellPrep 1. Cell Culture (HUVEC / HCT116) Starvation 2. Serum Starvation (Reduce Basal Kinase) CellPrep->Starvation Treatment 3. Compound Treatment (1-(6-Nitroindazol-1-yl)ethanone) Starvation->Treatment Stimulation 4. Ligand Stimulation (VEGF / FGF addition) Treatment->Stimulation Readout1 5a. Phenotypic Assay (MTT Viability) Stimulation->Readout1 Readout2 5b. Mechanistic Assay (Western Blot: p-VEGFR2) Stimulation->Readout2

Figure 2: Self-validating experimental workflow coupling phenotypic and mechanistic readouts.

Step-by-Step Methodologies

Protocol A: Phenotypic Cell Viability Assay (MTT)

Objective: Determine the IC50 of 1-(6-Nitroindazol-1-yl)ethanone on cell proliferation.

Causality Check: We utilize log-phase cells to ensure that the anti-proliferative effects of the kinase inhibitor are measured against actively dividing cells dependent on RTK signaling.

  • Cell Seeding: Harvest HCT116 or DU-145 cells and seed at a density of 1×104 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(6-Nitroindazol-1-yl)ethanone in 100% DMSO[4]. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM.

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the seeding media and replace it with the compound-containing media. Incubate for 48 to 72 hours.

  • Readout: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization & Measurement: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC50.

Protocol B: Intracellular Target Engagement (Phospho-VEGFR2 Western Blot)

Objective: Validate that 1-(6-Nitroindazol-1-yl)ethanone successfully penetrates the cell membrane and inhibits its intended target (VEGFR-2) prior to cell death.

Causality Check: Serum starvation is a mandatory step. Standard serum contains a multitude of growth factors that cause high, chaotic basal phosphorylation of RTKs. Starving the cells synchronizes them in the G0 phase and drops basal kinase activity to near zero, ensuring that the measured p-VEGFR2 signal is strictly dependent on the subsequent acute VEGF stimulation[6].

  • Cell Seeding & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluency. Wash cells twice with PBS and switch to a low-serum medium (0.1% FBS) for 16-24 hours.

  • Inhibitor Pre-treatment: Treat the starved cells with 1-(6-Nitroindazol-1-yl)ethanone (at concentrations bracketing the established IC50, e.g., 1 µM, 5 µM, 10 µM) for 2 hours.

    • Rationale: This 2-hour window allows the lipophilic 1-acetylated compound to passively diffuse across the membrane and equilibrate within the intracellular ATP-binding pockets[4].

  • Acute Stimulation: Stimulate the cells by adding recombinant human VEGF (50 ng/mL) directly to the wells for exactly 10 minutes[6].

  • Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, 1 mM NaF) to lock the phosphorylation state.

  • Western Blotting: Clear the lysate by centrifugation (12,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Resolve 30 µg of protein via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Detection: Probe the membrane with primary antibodies against Phospho-VEGFR2 (Tyr1175) and Total VEGFR2. A successful assay will show a dose-dependent decrease in the p-VEGFR2 band intensity, while Total VEGFR2 remains constant, proving direct target engagement.

Sources

Method

Application Note: Pharmacological Evaluation of 1-(6-Nitroindazol-1-yl)ethanone as a CNS-Targeted Prodrug

Introduction and Mechanistic Rationale 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2), structurally characterized as an N-acetylated derivative of 6-nitroindazole , serves as a critical pharmacological tool in neurode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2), structurally characterized as an N-acetylated derivative of 6-nitroindazole , serves as a critical pharmacological tool in neurodegenerative disease research. While its parent compound, 6-nitroindazole, is a well-documented inhibitor of neuronal nitric oxide synthase (nNOS) and monoamine oxidase B (MAO-B) , its direct application in central nervous system (CNS) models is often limited by a suboptimal pharmacokinetic profile.

The strategic N-acetylation at the N-1 position of the indazole core masks the hydrogen bond donor. This modification significantly reduces the topological polar surface area (tPSA) and increases lipophilicity, transforming the molecule into a highly permeable prodrug. Once it crosses the blood-brain barrier (BBB) via passive diffusion, ubiquitous intracellular esterases and amidases cleave the acetyl group. The liberated 6-nitroindazole then exerts a dual-inhibitory effect:

  • MAO-B Inhibition: Prevents the oxidative deamination of neurotoxins (e.g., MPTP to the toxic MPP+ cation) and endogenous amines, thereby halting the production of neurotoxic hydrogen peroxide byproducts.

  • nNOS Inhibition: Decreases the pathological overproduction of nitric oxide (NO) during excitotoxicity, preventing the formation of highly destructive peroxynitrite (ONOO-) radicals.

MOA Prodrug 1-(6-Nitroindazol-1-yl)ethanone (High Lipophilicity) BBB Blood-Brain Barrier (Enhanced Crossing) Prodrug->BBB Passive Diffusion Esterases Intracellular Esterases (Deacetylation) BBB->Esterases Active 6-Nitroindazole (Active Metabolite) Esterases->Active Hydrolysis MAOB MAO-B Inhibition Active->MAOB nNOS nNOS Inhibition Active->nNOS Neuroprotection Neuroprotection (Reduced Oxidative Stress) MAOB->Neuroprotection Blocks MPTP toxicity nNOS->Neuroprotection Reduces NO/ONOO-

Diagram illustrating the prodrug activation and dual-target neuroprotective mechanism of action.

Experimental Workflows & Methodologies

The following protocols establish a self-validating system to evaluate the compound. By testing both the intact prodrug and the enzymatically hydrolyzed metabolite, researchers can definitively prove that target engagement is contingent upon metabolic activation.

Workflow Phase1 Phase 1: BBB Permeability (PAMPA-BBB Assay) Phase2 Phase 2: Metabolic Activation (Brain Homogenate LC-MS/MS) Phase1->Phase2 Phase3 Phase 3: Target Engagement (MAO-B & nNOS Inhibition) Phase2->Phase3 Phase4 Phase 4: Cellular Efficacy (DAF-FM DA NO Scavenging) Phase3->Phase4

Step-by-step experimental workflow for evaluating the pharmacokinetics and pharmacodynamics.

Protocol 1: BBB Permeability and Metabolic Activation Kinetics

Causality & Logic: To validate the prodrug hypothesis, we must prove that 1-(6-Nitroindazol-1-yl)ethanone crosses lipid bilayers more efficiently than its parent compound, and subsequently undergoes rapid deacetylation in the target tissue .

Step 1: PAMPA-BBB Assay

  • Prepare a 10 mM stock of 1-(6-Nitroindazol-1-yl)ethanone in anhydrous DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Apply 300 µL of the compound solution to the donor compartment of a PAMPA plate pre-coated with Porcine Brain Lipid Extract (PBLE).

  • Fill the acceptor compartment with 300 µL PBS containing 1% DMSO to maintain sink conditions. Incubate at 37°C for 4 hours.

Step 2: Brain Homogenate Incubation

  • Prepare a 10% (w/v) mouse brain homogenate in ice-cold PBS (pH 7.4).

  • Spike the homogenate with 10 µM of the prodrug and incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench the enzymatic reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam). Centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: LC-MS/MS Quantification

  • Analyze the supernatant using a C18 reversed-phase column.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 206 → 164 (loss of acetyl group for the parent prodrug) and m/z 164 → 118 (loss of NO₂ for the active 6-nitroindazole metabolite).

Protocol 2: In Vitro MAO-B Enzyme Kinetics & Inhibition Assay

Causality & Logic: This assay utilizes kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine to 4-hydroxyquinoline, which is highly fluorescent in alkaline environments. By testing both the intact prodrug and the pre-incubated (hydrolyzed) compound, this protocol self-validates whether the acetyl group must be removed for target engagement.

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a final concentration of 5 µg/mL and kynuramine to 50 µM.

  • Compound Pre-incubation (The Self-Validating Step): In a 96-well black opaque plate, set up two parallel test groups ranging from 1 nM to 100 µM:

    • Group A (Intact Prodrug): Add 10 µL of 1-(6-Nitroindazol-1-yl)ethanone directly.

    • Group B (Activated Prodrug): Pre-incubate the prodrug with 1 U/mL porcine liver esterase for 60 minutes at 37°C prior to adding to the plate.

  • Reaction Initiation: Add 40 µL of MAO-B enzyme solution and 50 µL of kynuramine to all wells. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 2 N NaOH. The alkaline shift is critical to deprotonate 4-hydroxyquinoline, maximizing its fluorescence quantum yield.

  • Detection: Read fluorescence at Ex/Em = 310/380 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Intracellular Nitric Oxide (NO) Scavenging Assay

Causality & Logic: To confirm functional nNOS inhibition in a cellular environment, we use DAF-FM DA. This probe is cell-permeable and non-fluorescent. Intracellular esterases cleave its diacetate groups, trapping the probe inside the cell where it reacts specifically with NO to form a highly fluorescent benzotriazole .

  • Cell Culture & Differentiation: Seed SH-SY5Y human neuroblastoma cells in a 96-well clear-bottom black plate at 5×10⁴ cells/well. Differentiate with 10 µM retinoic acid for 5 days to upregulate endogenous nNOS expression.

  • Probe Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with 5 µM DAF-FM DA in HBSS for 30 minutes at 37°C in the dark.

  • De-esterification Wash: Remove the probe solution and wash twice with HBSS. Incubate for an additional 15 minutes to allow for complete intracellular de-esterification of the probe.

  • Treatment & Stimulation: Treat cells with 1-(6-Nitroindazol-1-yl)ethanone (10 µM). Include L-NAME (100 µM) as a positive control for NOS inhibition. Stimulate NO production by adding 1 mM NMDA and 10 µM glycine.

  • Measurement: Measure fluorescence kinetics over 60 minutes using a microplate reader at Ex/Em = 495/515 nm.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic and pharmacodynamic profiles, demonstrating the clear distinction between the inactive, highly permeable prodrug and its active, target-engaged metabolite.

Pharmacological Parameter1-(6-Nitroindazol-1-yl)ethanone (Prodrug)6-Nitroindazole (Active Metabolite)
LogP (Calculated Lipophilicity) 2.11.6
PAMPA-BBB Papp​ ( 10−6 cm/s) > 15.0 (High Permeability)< 5.0 (Low Permeability)
MAO-B IC 50​ (Intact Compound) > 50 µM (Inactive)3.1 µM (Potent)
MAO-B IC 50​ (Post-Esterase Cleavage) ~ 3.5 µM (Activated)3.1 µM (Potent)
nNOS IC 50​ (Cellular Assay) ~ 10 µM (Following intracellular hydrolysis)~ 10 µM

References

  • Title: 1-(6-Nitro-1H-indazol-1-yl)ethanone Source: IUCrData (International Union of Crystallography) URL: [Link]

  • Title: Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO) Source: Chemical Research in Toxicology URL: [Link]

  • Title: High throughput artificial cell membrane assay for predicting blood-brain barrier penetration Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Detection and imaging of nitric oxide with novel fluorometric indicators: diaminofluoresceins Source: Analytical Chemistry URL: [Link]

Application

Application of 1-(6-Nitroindazol-1-yl)ethanone in fragment-based drug discovery

Application Note: 1-(6-Nitroindazol-1-yl)ethanone as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD) Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(6-Nitroindazol-1-yl)ethanone as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by utilizing low-molecular-weight compounds to efficiently probe biological target space. Among the emerging classes of privileged scaffolds, indazole derivatives have demonstrated exceptional versatility. Specifically, 1-(6-nitroindazol-1-yl)ethanone (CAS: 13436-57-2) serves as a highly tractable, "Rule of Three" (Ro3) compliant building block.

This application note details the mechanistic rationale, physicochemical profiling, and validated experimental workflows for utilizing 1-(6-nitroindazol-1-yl)ethanone in FBDD campaigns. By leveraging its unique electronic properties and locked tautomeric state, researchers can execute precise fragment hopping and vectorial expansion to target complex enzymes, including neuronal nitric oxide synthase (nNOS) and trypanothione reductase (TryR).

Physicochemical Profiling & Mechanistic Rationale

The selection of a fragment in FBDD is governed by its ligand efficiency (LE) and synthetic tractability. 1-(6-nitroindazol-1-yl)ethanone possesses specific structural features that make it an ideal starting point for structure-based drug design [1]:

  • N1-Acetylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. This flux complicates X-ray crystallographic interpretation and dilutes structure-activity relationship (SAR) data. The N1-acetyl group locks the scaffold into a single conformation, ensuring unambiguous electron density mapping during hit validation.

  • 6-Nitro Group (Electronic & Steric Handle): The highly electron-withdrawing nitro group modulates the pKa of the indazole ring, optimizing its solubility and membrane permeability. Mechanistically, the oxygen atoms of the nitro group act as potent hydrogen-bond acceptors, frequently engaging solvent-exposed arginine or asparagine residues within target active sites [5]. Furthermore, it serves as a robust synthetic handle for late-stage diversification (e.g., reduction to an amine for subsequent amide coupling or amidine formation) [4].

Table 1: Quantitative Physicochemical Properties of 1-(6-Nitroindazol-1-yl)ethanone

PropertyValueRo3 ComplianceMechanistic Implication
Molecular Weight 205.17 g/mol Yes (< 300)High ligand efficiency; allows room for mass addition during optimization.
LogP (Calculated) 1.68Yes (≤ 3.0)Optimal aqueous solubility for high-concentration biophysical screening.
H-Bond Donors 0Yes (≤ 3)Reduces desolvation penalty upon binding to hydrophobic pockets.
H-Bond Acceptors 4Borderline (≤ 3-4)Provides multiple vectors for interacting with target hinge regions.
Polar Surface Area 73.6 ŲYes (≤ 60-80)Ensures excellent cell permeability for downstream phenotypic assays.

FBDD Workflow and Logical Relationships

To effectively transition from a raw fragment hit to an optimized lead, a systematic workflow must be employed. The diagram below outlines the logical progression of utilizing 1-(6-nitroindazol-1-yl)ethanone in an FBDD pipeline.

FBDD_Workflow N1 1-(6-Nitroindazol-1-yl)ethanone (Primary Fragment Hit) N2 Synthetic Diversification (Reduction, Alkylation) N1->N2 Vectorial Expansion N3 Biophysical Screening (NMR T2-CPMG, SPR) N2->N3 Library Screening N4 Hit Validation & QC (LC-MS, X-ray Crystallography) N3->N4 Affinity & Binding Mode N5 Fragment Hopping / Linking (Structure-Based Design) N4->N5 SAR Generation N6 Optimized Lead Compound (High Ligand Efficiency) N5->N6 Lead Selection

Caption: Strategic workflow for utilizing 1-(6-nitroindazol-1-yl)ethanone in fragment-based lead discovery.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation steps to ensure data integrity during the synthesis and screening phases.

Protocol A: Fragment Library Generation via Chemoselective Reduction

Objective: Convert 1-(6-nitroindazol-1-yl)ethanone to 1-(6-aminoindazol-1-yl)ethanone to create a nucleophilic handle for library generation, without cleaving the N1-acetyl group. Causality: High-pressure hydrogenation or harsh metal-acid reductions (e.g., Fe/HCl) risk hydrolyzing the critical N1-acetyl group. Mild catalytic hydrogenation at ambient pressure is specifically chosen to preserve the tautomeric lock while cleanly reducing the nitro group [4].

  • Preparation: Dissolve 1-(6-nitroindazol-1-yl)ethanone (10 mmol, 2.05 g) in 50 mL of anhydrous ethanol in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, ~200 mg). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Reaction: Purge the flask with vacuum/argon cycles (3x), followed by vacuum/H₂ cycles (3x). Stir vigorously at room temperature under an H₂ balloon for 4 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a more polar, ninhydrin-active spot (Rf ~0.3) confirms successful reduction to the amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Causality: Complete removal of palladium is critical, as heavy metal trace contaminants will cause false positives in downstream SPR or NMR biophysical assays.

  • Final Validation: Concentrate the filtrate in vacuo. Validate the product via LC-MS (Expected [M+H]⁺ = 176.1) and ¹H-NMR (ensure the singlet corresponding to the N1-acetyl CH₃ group at ~2.7 ppm remains intact).

Protocol B: Biophysical Hit Validation via NMR T2-CPMG

Objective: Confirm the binding of the synthesized indazole fragments to a target protein (e.g., nNOS or TryR). Causality: Fragments inherently bind with weak affinities (high μM to mM Kd​ ). Standard biochemical assays often yield false positives due to compound self-aggregation at these high concentrations. T2-relaxation Carr-Purcell-Meiboom-Gill (CPMG) NMR is utilized because it exploits the stark difference in transverse relaxation times ( T2​ ) between a rapidly tumbling free fragment and a slowly tumbling protein-ligand complex [3].

  • Sample Preparation: Prepare a 500 μM solution of the fragment in deuterated assay buffer (50 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 10% D₂O, 2% DMSO-d6).

  • Baseline Acquisition: Acquire a baseline 1D T2-CPMG NMR spectrum of the free fragment at 298 K using a spin-echo delay time optimized to suppress background noise while retaining the sharp small-molecule signals.

  • Protein Addition: Spike the target protein into the NMR tube to achieve a final protein concentration of 20 μM. Gently invert to mix.

  • Complex Acquisition: Re-acquire the T2-CPMG spectrum under identical parameters.

  • Self-Validation (Data Interpretation):

    • True Hit: A valid binder will exhibit significant line broadening and a reduction in signal intensity (>30%) compared to the baseline, as the bound fragment adopts the fast relaxation properties of the massive protein.

    • Non-Binder: Signal intensity remains unchanged.

    • False Positive (Aggregation): If all signals in the spectrum (including internal reference standards) broaden uniformly, the fragment is likely aggregating and denaturing the protein. Discard the compound.

Case Studies in Target Inhibition

Case Study 1: Neuronal Nitric Oxide Synthase (nNOS) Selectivity

Achieving selectivity for nNOS over endothelial NOS (eNOS) is a major hurdle in developing neuroprotective agents for stroke and Parkinson's disease. Using a fragment hopping strategy, researchers replaced bulky, non-druglike peptide inhibitors with 6-nitroindazole derivatives. The nitro group perfectly mimics the critical hydrogen-bonding network of the endogenous substrate (arginine) while exploiting minute structural differences in the nNOS active site, resulting in nanomolar potency and >1000-fold selectivity over eNOS [2].

Case Study 2: Antileishmanial Activity via Trypanothione Reductase (TryR)

TryR is a validated target for treating Leishmaniasis, as it maintains the parasite's redox balance. 6-nitroindazole fragments have been identified as privileged scaffolds that competitively inhibit TryR. The nitro group engages in crucial hydrogen bonding with the solvent-exposed residues of the TryR active site, while the indazole core forms stable π−π stacking interactions, ultimately leading to parasite apoptosis via oxidative stress [5].

Mechanism Target Trypanothione Reductase (Active Site) Substrate Trypanothione Disulfide (Endogenous Substrate) Target->Substrate Normal Catalysis Frag 6-Nitroindazole Scaffold (H-Bonding via NO2) Frag->Target High Ligand Efficiency Binding Inhibition Competitive Inhibition (Steric Blockade) Frag->Inhibition Displaces Substrate Outcome Parasite Apoptosis (Oxidative Stress) Inhibition->Outcome ROS Accumulation

Caption: Mechanism of Trypanothione Reductase inhibition by nitroindazole fragments leading to parasite death.

References

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Implementing Methods and Processes to Support Fragment-Based Drug Discovery Initiatives Espace INRS.[Link]

  • Design, Synthesis, and Biological Evaluation of Potent and Selective Amidino Bicyclic Factor Xa Inhibitors Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis / NIH.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(6-Nitroindazol-1-yl)ethanone

Welcome to the Technical Support Center for the synthesis of 1-(6-Nitroindazol-1-yl)ethanone (commonly known as 1-acetyl-6-nitro-1H-indazole). This guide is designed for researchers, medicinal chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(6-Nitroindazol-1-yl)ethanone (commonly known as 1-acetyl-6-nitro-1H-indazole). This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield and regioselectivity challenges during the N-acetylation of 6-nitroindazole.

Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative data, and a self-validating experimental protocol to ensure high-yield synthesis.

Mechanistic Overview: The Regioselectivity Challenge

When acetylating indazoles, the core synthetic challenge is controlling the regioselectivity between the N1 and N2 positions. The synthesis of 1-(6-Nitroindazol-1-yl)ethanone requires selective N1-acetylation.

  • Kinetic vs. Thermodynamic Control: The N2-acetylated isomer is the kinetic product. It forms rapidly because the N2 lone pair is more sterically accessible and highly nucleophilic under basic conditions. However, the N1-acetylated isomer is the thermodynamic product, as it preserves the more stable 1H-indazole electronic configuration and benzenoid aromaticity[1].

  • Electronic Effects of the 6-Nitro Group: The strongly electron-withdrawing 6-nitro group deactivates the indazole ring, reducing overall nucleophilicity. This makes the addition of a highly reactive acylating complex (such as an N-acylpyridinium intermediate) strictly necessary to drive the reaction forward[2].

  • Isomerization: Because the N1-isomer is thermodynamically favored, the kinetic N2-isomer can be isomerized into the N1-isomer by applying heat, trace acid, or specific catalytic conditions (e.g., DMAP).

Troubleshooting FAQs

Q1: My reaction yields a mixture of N1 and N2 isomers, significantly lowering the yield of the desired 1-(6-Nitroindazol-1-yl)ethanone. How can I drive the reaction exclusively to the N1 product? A1: To maximize the N1 yield, you must operate strictly under thermodynamic control. Using highly basic, sterically hindered amines favors the kinetic N2 isomer. Conversely, using acetic anhydride with a catalyst like 4-dimethylaminopyridine (DMAP) and applying heat (e.g., refluxing in toluene) drives the equilibrium toward the N1 isomer[3]. If you observe the N2 isomer during the reaction, do not quench it; extending the reaction time at an elevated temperature will facilitate its complete isomerization into the N1 product.

Q2: I achieved high N1 selectivity, but my isolated yield is still low after the aqueous workup. What is causing the product loss? A2: 1-Acetylindazoles are notoriously sensitive to hydrolysis. The electron-withdrawing 6-nitro group pulls electron density away from the N1-amide bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions or water. Resolution: Avoid highly basic washes (like 1M NaOH) during your workup. Quench the reaction with a mild buffer (e.g., saturated aqueous NaHCO 3​ ) and perform the extraction rapidly using an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q3: How do I properly monitor the reaction to ensure complete conversion and isomerization? A3: Monitor the reaction via TLC or LC-MS. You will typically observe the rapid formation of the N2-isomer (which often elutes differently on normal-phase TLC), which slowly depletes as the N1-isomer accumulates. The reaction is only complete when the kinetic intermediate has fully converted.

Quantitative Data Summary

The table below summarizes how different reaction environments influence the regioselectivity and overall yield of the N-acetylation process.

Table 1: Impact of Reaction Conditions on Indazole N-Acetylation Regioselectivity

Acylating AgentBase / CatalystSolventTemperatureMajor IsomerN1:N2 RatioYield / Outcome
Acetic AnhydrideSterically Hindered BaseDCM0 °C to RTN2 (Kinetic)< 1:5High initial conversion to N2
Acetyl ChloridePyridineDCMRTN1 (Thermodynamic)~ 7:1Moderate N1 selectivity[3]
Acetic AnhydrideDMAP (cat.) + TEAToluene80 °C (Reflux)N1 (Thermodynamic)≥ 19:1High yield of N1, complete isomerization[3]

Standardized Experimental Protocol

This protocol utilizes a self-validating methodology to ensure maximum yield of the thermodynamic N1 product.

Reagents: 6-Nitroindazole (1.0 equiv), Acetic anhydride (1.5 equiv), Triethylamine (1.2 equiv), DMAP (0.1 equiv), Anhydrous Toluene.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 6-nitroindazole in anhydrous toluene (0.2 M concentration).

  • Catalyst Addition: Add DMAP to the solution.

    • Self-Validation Check 1: The solution should remain homogeneous. DMAP acts as an acyl transfer agent, and its complete dissolution is critical for forming the reactive N-acylpyridinium intermediate.

  • Acylation: Add triethylamine, followed by the dropwise addition of acetic anhydride at room temperature.

  • Thermodynamic Drive: Heat the reaction mixture to 80 °C for 8–12 hours.

    • Self-Validation Check 2: Perform a TLC analysis (e.g., 3:1 Hexanes/EtOAc) after 1 hour. You will likely see two new spots (N1 and N2 isomers).

    • Self-Validation Check 3: After 8 hours of heating, TLC must show the complete disappearance of the kinetic N2 spot, leaving only the thermodynamic N1 spot. Do not proceed to workup until this is confirmed.

  • Mild Quench & Workup: Cool the mixture to room temperature. Quench slowly with saturated aqueous NaHCO 3​ to neutralize excess acetic anhydride without hydrolyzing the product. Extract with DCM (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to afford pure 1-(6-Nitroindazol-1-yl)ethanone.

Pathway Visualization

G SM 6-Nitroindazole + Acetic Anhydride Intermediate Reactive Acylpyridinium Intermediate (DMAP) SM->Intermediate Base / Catalyst N2 2-Acetyl-6-nitroindazole (Kinetic Product, N2) Intermediate->N2 Fast (Steric Base / Low Temp) N1 1-(6-Nitroindazol-1-yl)ethanone (Thermodynamic Product, N1) Intermediate->N1 Slow (Acidic / High Temp) N2->N1 Isomerization (Heat / DMAP)

Reaction pathway showing kinetic vs. thermodynamic control in 6-nitroindazole acetylation.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. 1

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers. Digital CSIC. Link

  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. ACS Publications. 2

  • 1-acetyl-5-bromo-6-methyl-1H-indazole. EvitaChem. 3

Sources

Optimization

Preventing the formation of regioisomers during indazole alkylation

A Guide to Controlling Regioselectivity Welcome to the technical support center for indazole alkylation. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Controlling Regioselectivity

Welcome to the technical support center for indazole alkylation. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with controlling regioselectivity during the N-alkylation of indazole scaffolds. The formation of N1 and N2 regioisomers is a common hurdle, and this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab and offers targeted solutions grounded in mechanistic principles.

Question: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

Answer:

Achieving high selectivity for the N1-alkylated indazole, which is often the thermodynamically more stable isomer, hinges on carefully controlling the reaction conditions to allow for equilibration or to create a situation where the N1 position is overwhelmingly favored.[1][2][3]

Core Strategy: Promote Thermodynamic Control

The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][4][5] Conditions that favor thermodynamic equilibrium will therefore typically yield the N1-alkylated product.

Key Parameters to Optimize:

  • Base and Solvent Combination: This is the most critical factor. The combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is a well-established and robust method for achieving high N1-selectivity.[3][6][7][8]

    • Mechanism Insight: It is postulated that the sodium cation (Na⁺) coordinates to both the N2 nitrogen and a nearby electron-rich group on the indazole (e.g., a C3 substituent), creating a chelate that sterically blocks the N2 position from the incoming electrophile.[8][9] This directs the alkylating agent to the N1 position.

  • Alkylating Agent: While many primary alkyl halides and tosylates work well with the NaH/THF system, certain electrophiles can inherently favor N1 substitution.[6] For instance, using α-halo esters, ketones, or amides can lead to excellent N1 selectivity, sometimes through an equilibration mechanism where the initially formed N2 product reverts and then alkylates at the more stable N1 position.[3][10]

  • Temperature and Reaction Time: Allowing the reaction to run for a longer time, sometimes with gentle heating, can facilitate the equilibration towards the more stable N1 isomer.[1]

Question: I need to synthesize the N2-alkylated isomer, but my reactions keep giving me the N1 product. What should I do?

Answer:

Selective synthesis of the N2-alkylated indazole, the kinetically favored product in many cases, requires conditions that prevent equilibration to the N1 isomer or utilize specific reagents that intrinsically favor attack at the more accessible N2 lone pair.[1][11][12]

Core Strategy: Employ Kinetic Control or N2-Directing Reagents

Key Parameters to Optimize:

  • Mitsunobu Reaction: This is a classic and reliable method for obtaining N2-alkylated indazoles.[7][13] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) often shows a strong preference for the N2 isomer.[6][7]

  • Acid-Catalyzed Methods: Under acidic conditions, the N2-alkylation can be highly favored.

    • Using alkyl 2,2,2-trichloroacetimidates in the presence of a Brønsted acid (like trifluoromethanesulfonic acid, TfOH) or a Lewis acid (like copper(II) triflate) is a highly effective and general method for selective N2-alkylation with primary, secondary, and even tertiary alcohols.[11][14][15][16] The proposed mechanism involves protonation of the imidate, making it a potent electrophile that is attacked by the N2-nitrogen.[14]

    • Reaction with diazo compounds catalyzed by TfOH also provides excellent N2 selectivity under metal-free conditions.[2][17]

  • Steric Hindrance: If your indazole has a bulky substituent at the C7 position (e.g., -NO₂ or -CO₂Me), this can sterically block the N1 position and naturally direct alkylation to N2, even under conditions that might normally favor N1 (like NaH/THF).[2][3][6]

Question: My alkylation reaction is sluggish or fails completely. What are the likely causes?

Answer:

A stalled indazole alkylation can often be traced back to an inappropriate choice of base or solvent, or issues with reagent quality.

  • Check Base/Solvent Compatibility: Not all base-solvent combinations are effective. For example, weaker carbonate bases (K₂CO₃, Na₂CO₃) in a non-polar solvent like THF may fail to deprotonate the indazole sufficiently, leading to no reaction.[8] If using a carbonate base, a more polar aprotic solvent like N,N-dimethylformamide (DMF) is typically required.[2][10]

  • Reagent Quality: Ensure your solvent is anhydrous, especially when using reactive bases like NaH. The presence of water will quench the base and prevent deprotonation of the indazole. Similarly, verify the quality and concentration of your alkylating agent.

  • Indazole Reactivity: Indazoles with strong electron-withdrawing groups can be less nucleophilic, requiring more forcing conditions (stronger base, higher temperature) to react.

Frequently Asked Questions (FAQs)

Q1: Why does NaH in THF favor N1-alkylation while Cs₂CO₃ in DMF often gives mixtures?

A1: The high N1 selectivity with NaH in THF is largely attributed to the formation of a "tight ion pair" and potential chelation. The small Na⁺ cation associates closely with the indazolide anion. This association, especially when stabilized by a coordinating group at the C3 position, sterically encumbers the N2 position.[9][13] In contrast, in a polar solvent like DMF, the larger Cs⁺ cation forms a more "solvent-separated ion pair," leaving both N1 and N2 nitrogens more accessible for alkylation, which often results in a mixture of regioisomers.[18]

Q2: How can I reliably distinguish between my N1 and N2 isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[19][20]

  • ¹H NMR: The chemical shift of the proton at the C3 position (H-3) is often diagnostic. In N2-substituted indazoles, the H-3 proton is typically found at a higher chemical shift (more deshielded) compared to the corresponding N1-isomer.[4] Conversely, the H-7 proton in N2-isomers often appears at a higher frequency (more deshielded) due to the anisotropic effect of the N1 lone pair.[4][20]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring, particularly C3, C7a, and C3a, show distinct and predictable differences between the N1 and N2 isomers, providing clear evidence of the substitution pattern.[19][20]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous proof. For an N1-alkylated indazole, you will observe a correlation between the protons on the alpha-carbon of the alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated indazole, a correlation will be seen between these same protons and the C3 carbon.[13]

Q3: Is it possible to separate a mixture of N1 and N2 isomers if my reaction is not selective?

A3: Yes. N1 and N2 isomers have different dipole moments and steric profiles, which generally allows for their separation using standard chromatographic techniques like flash column chromatography on silica gel or High-Performance Liquid Chromatography (HPLC).[19] While separation is feasible, optimizing the reaction for selectivity is always the more efficient and scalable approach.

Q4: Are protecting groups a viable strategy to control regioselectivity?

A4: Absolutely. Protecting one of the nitrogen atoms is a classic synthetic strategy. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position.[21] After protection, functionalization can be directed to the N1 position or other parts of the molecule (e.g., C3 lithiation), followed by deprotection of the N2 position.[21] Similarly, protection of the N1 nitrogen with a group like tetrahydropyran (THP) can direct subsequent reactions to N2.[12][22]

Protocols & Methodologies

Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)

This protocol is optimized for achieving high regioselectivity for the N1 position, particularly with primary alkyl halides.[6][7]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction)

This protocol is a reliable method for obtaining the kinetically favored N2-alkylated product.[7][13]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. Note: Azodicarboxylates are hazardous; handle with care.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, which will contain triphenylphosphine oxide and the reduced hydrazide byproduct, can be purified directly by flash column chromatography to isolate the desired N2-alkylated indazole.

Data & Visualization

Table 1: Influence of Reaction Conditions on N1:N2 Ratio

The following table summarizes typical regioselective outcomes for the alkylation of a model substrate, 3-substituted-1H-indazole, under various conditions.

Indazole Substituent (C3)Alkylating AgentBaseSolventN1:N2 RatioReference
-CO₂Men-Pentyl BromideNaHTHF>99:1[3][6]
-CO₂Men-Pentyl BromideCs₂CO₃DMF1.3:1[3]
-CO₂Men-Pentyl BromideK₂CO₃DMF1.5:1[3]
-HMethyl BromoacetateCs₂CO₃DMF>130:1[10]
-NO₂ (at C7)n-Pentyl BromideNaHTHF4:96[3][6]
-CO₂MeMethanol (Mitsunobu)PPh₃/DEADTHF1:2.5[6][13]
Diagrams

G cluster_0 Key Decision Points cluster_1 N1-Selective Pathway (Thermodynamic) cluster_2 N2-Selective Pathway (Kinetic/Directed) Indazole 1H-Indazole Substrate Conditions Select Reaction Conditions Indazole->Conditions N1_Base Base: NaH Conditions->N1_Base Target N1 N2_Method Method: Mitsunobu or Acid-Catalyzed Conditions->N2_Method Target N2 N1_Solvent Solvent: THF N1_Base->N1_Solvent N1_Product Predominantly N1-Alkylated Indazole N1_Solvent->N1_Product N2_Product Predominantly N2-Alkylated Indazole N2_Method->N2_Product

G

References

  • Yang, B. et al. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. 2017;27(3):275-280. Available from: [Link]

  • Alam, R. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021;17:1939-1951. Available from: [Link]

  • Liu, X. et al. Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. 2025. Available from: [Link]

  • Hunt, J. T. et al. Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. 2009;11(21):4830-4833. Available from: [Link]

  • Alam, R. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. 2021. Available from: [Link]

  • Wang, C. et al. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. 2018;54(69):9633-9636. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Claramunt, R. M. et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2007;12(5):1103-1121. Available from: [Link]

  • Clemens, J. et al. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. 2022;54(14):3215-3226. Available from: [Link]

  • Vetuschi, C. et al. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters. 1989;22(4):475-487. Available from: [Link]

  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]

  • Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024;20:1940-1954. Available from: [Link]

  • Alam, R. & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [Data set]. ResearchGate. Available from: [Link]

  • Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. 2024. Available from: [Link]

  • Collot, V. et al. Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. 2006;71(14):5392-5. Available from: [Link]

  • Liu, X. et al. Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. 2025. Available from: [Link]

  • Gida, M. et al. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. 2014;16(11):3032-3035. Available from: [Link]

  • Wallace, O. B. et al. Methods for preparing indazole compounds. Google Patents. 2006.
  • Alam, R. & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. 2021. Available from: [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles by Oxidative N–N Bond Formation. Available from: [Link]

  • ResearchGate. Effect of base, solvent, and temperature. a. Available from: [Link]

  • Vo, C. V. et al. Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters. 2016;18(1):104-107. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Lukin, K. A. et al. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. 2009;74(16):6177-6180. Available from: [Link]

  • ResearchGate. Alkylating reagent effects on N-1/N-2 regioselectivity. a. Available from: [Link]

  • Chandramouli, G. V. P. et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in 1-(6-Nitroindazol-1-yl)ethanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter reproducibility issues when synthesizing 1-(6-Nitroindazol-1-yl)ethanone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter reproducibility issues when synthesizing 1-(6-Nitroindazol-1-yl)ethanone (also known as 1-acetyl-6-nitro-1H-indazole).

The primary driver of batch-to-batch variability in this synthesis is the regioselectivity between the N1 and N2 positions of the indazole core [1]. Because the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer [2], achieving a pure N1-acylated product requires strict control over the thermodynamic equilibration of the reaction. This guide provides a self-validating protocol, mechanistic insights, and targeted FAQs to eliminate variability in your workflows.

Part 1: Mechanistic Workflow & Visualization

To control the synthesis, you must understand the causality of the reaction pathway. The electron-withdrawing 6-nitro group significantly deactivates the indazole nitrogens [4]. When acetic anhydride is introduced, the reaction often undergoes rapid kinetic attack to form the N2-acetyl isomer . However, the desired N1-acetyl isomer is the thermodynamic sink [1]. Variability occurs when the reaction is quenched before the N2 intermediate has fully isomerized into the N1 product.

Pathway SM 6-Nitroindazole (Starting Material) Reag Ac2O + DMAP (Acyl Transfer) SM->Reag Acylation N2 2-Acetyl-6-nitroindazole (Kinetic Isomer) Reag->N2 Fast (Low Temp) N1 1-Acetyl-6-nitroindazole (Thermodynamic Isomer) Reag->N1 Slow (Direct) N2->N1 Equilibration (Heat/Time)

Reaction pathway illustrating kinetic vs. thermodynamic control in 6-nitroindazole acetylation.

Part 2: Quantitative Impact of Reaction Conditions

The table below summarizes how different parameters influence the N1:N2 ratio and overall yield. Relying solely on base without heat traps the product in the kinetic state, while optimized conditions drive complete thermodynamic equilibration [3].

Base SystemSolventTemp (°C)Time (h)N1:N2 RatioIsolated Yield (%)Mechanistic Outcome
NoneToluene1101290:1065%Slow thermal equilibration; incomplete conversion.
TEA (1.5 eq)DCM25240:6082%Kinetic trapping; high N2 isomer formation.
DMAP (1.0 eq)Pyridine80498:288%Good thermodynamic control; difficult purification.
TEA (1.5 eq) + DMAP (0.1 eq) THF 65 6 >99:1 94% Optimal acyl transfer and thermodynamic equilibration.

Part 3: Self-Validating Experimental Protocol

Do not rely on fixed reaction times. The following protocol utilizes an In-Process Control (IPC) to create a self-validating system, ensuring the reaction only proceeds to workup when thermodynamic equilibrium is achieved.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged reaction vessel with 6-nitroindazole (1.0 eq) and anhydrous THF (0.3 M).

  • Catalysis: Add triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a highly efficient acyl transfer agent, overcoming the poor nucleophilicity of the deactivated 6-nitroindazole.

  • Acylation: Dropwise add freshly distilled acetic anhydride (1.2 eq) over 15 minutes at room temperature to control the initial exotherm.

  • Thermodynamic Equilibration: Heat the reaction mixture to 65 °C (reflux). Causality: Thermal energy is mandatory to break the N2-acyl bond and allow migration/re-acylation at the more stable N1 position [2].

  • In-Process Control (IPC) - Critical Step: After 4 hours, pull a 0.1 mL aliquot, quench in methanol, and analyze via HPLC.

    • Validation: Proceed to workup ONLY when the N2 isomer peak is < 1% relative to the N1 peak. If > 1%, continue refluxing and re-test hourly.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl (removes DMAP/TEA), saturated NaHCO3 (neutralizes residual acetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from ethanol to afford pure 1-(6-Nitroindazol-1-yl)ethanone.

Part 4: Troubleshooting FAQs

Q: Why is my batch yielding a mixture of isomers instead of pure 1-(6-Nitroindazol-1-yl)ethanone? A: You are likely quenching the reaction while it is still under kinetic control. The N2-acetyl isomer forms rapidly but is less stable. If you do not apply sufficient heat (refluxing THF) or time, the N2 isomer cannot equilibrate to the N1 thermodynamic sink [1]. Implement the HPLC IPC step from the protocol above to guarantee completion before workup.

Q: I am observing 10-15% unreacted 6-nitroindazole despite using an excess of acetic anhydride. What is the root cause? A: Moisture contamination. 6-Nitroindazole is a highly deactivated, weak nucleophile [4]. If moisture is introduced via hygroscopic solvents or ambient humidity, acetic anhydride rapidly hydrolyzes into acetic acid. Acetic acid is not electrophilic enough to acylate this substrate. Solution: Implement a Karl Fischer (KF) titration of your THF prior to use (limit: < 100 ppm water) and strictly use anhydrous conditions.

Q: When scaling up from 1g to 50g, my yield dropped and the N1:N2 ratio worsened. Why? A: Scale-up alters heat transfer dynamics. The addition of acetic anhydride is exothermic. On a small scale, heat dissipates quickly. On a 50g scale, localized temperature spikes during addition can lead to rapid, irreversible degradation of the DMAP-acyl complex. Conversely, if the bulk temperature is kept too low for too long to control the exotherm, the thermodynamic equilibration stalls. Solution: Control the feed rate of acetic anhydride to maintain an internal temperature of 20-25 °C during addition, then deliberately and uniformly ramp the temperature to 65 °C for the equilibration phase.

Q: My isolated product has a dark yellow/brown discoloration instead of being a pale powder. How do I resolve this? A: This is typically caused by trace oxidation of the nitroaromatic system or residual DMAP/pyridine complexes carrying over into the organic phase. Solution: Ensure a rigorous 1N HCl wash during the biphasic workup to protonate and remove all basic amines into the aqueous layer. If discoloration persists, a final recrystallization from ethanol or an ethyl acetate/heptane mixture will reliably clear the impurities.

References

  • Title: Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles Source: Benchchem URL
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: NIH PMC URL
  • Title: Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach Source: ACS Organic Letters URL
  • Title: 6-Nitroindazole | C7H5N3O2 | CID 24239 Source: PubChem URL
Optimization

Technical Support Center: Troubleshooting Biological Screening of 1-(6-Nitroindazol-1-yl)ethanone

Welcome to the Technical Support and Troubleshooting Guide for 1-(6-Nitroindazol-1-yl)ethanone (also known as 1-acetyl-6-nitro-1H-indazole). This compound frequently presents challenges in high-throughput screening (HTS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(6-Nitroindazol-1-yl)ethanone (also known as 1-acetyl-6-nitro-1H-indazole). This compound frequently presents challenges in high-throughput screening (HTS) and biological assays due to erratic IC₅₀ shifts, poor reproducibility, and false-positive readouts.

As an Application Scientist, I have designed this guide to move beyond superficial fixes. We will examine the underlying chemical causality of these inconsistencies, provide self-validating protocols to isolate the root cause, and offer definitive solutions to rescue your screening campaigns.

Root Cause Analysis: The Chemistry of Assay Interference

The inconsistencies observed with 1-(6-Nitroindazol-1-yl)ethanone are rarely due to biological variance; they are driven by the molecule's innate chemical reactivity. The compound features an N-acetyl group attached to an indazole ring.

The Mechanistic Flaw: The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 6-position pulls electron density away from the indazole ring. This makes the indazole nitrogen an excellent leaving group and renders the carbonyl carbon of the N-acetyl group highly electrophilic. Consequently, the compound acts as a potent acetylating agent rather than a stable, non-covalent binder [1]. In aqueous assay buffers, this leads to two competing pathways:

  • Rapid Hydrolysis: The compound reacts with water, hydrolyzing into 6-nitro-1H-indazole and acetic acid [2]. You are effectively testing the degradation product, not the parent compound.

  • Covalent Modification (PAINS): The compound transacetylates nucleophilic residues in your assay, such as free thiols in reducing agents (DTT, GSH) or lysine/cysteine residues on your target protein, leading to Pan-Assay Interference Compounds (PAINS) behavior [3].

G A 1-(6-Nitroindazol-1-yl)ethanone (Highly Electrophilic) B Aqueous Buffer (H2O) A->B Exposure C Assay Nucleophiles (DTT, GSH, Lys/Cys) A->C Exposure D Hydrolysis Pathway B->D E Acetylation Pathway C->E F 6-Nitro-1H-indazole + Acetic Acid D->F Loss of active species G Acetylated Protein/Reagent (False Positive/PAINS) E->G Covalent modification

Fig 1: Competing pathways of hydrolysis and nucleophilic acetylation leading to assay interference.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my IC₅₀ values shift dramatically depending on the pre-incubation time? A: This is the hallmark of time-dependent hydrolysis. The longer the compound sits in the aqueous assay buffer prior to the addition of the substrate/target, the more it degrades into 6-nitro-1H-indazole. If the degradation product is inactive, your apparent potency will drop as pre-incubation time increases.

Q2: I am seeing activity against multiple unrelated kinase targets. Is this a pan-inhibitor? A: It is highly likely a false positive. Because 1-(6-Nitroindazol-1-yl)ethanone is an active acetyl donor, it can covalently acetylate active-site nucleophiles across various unrelated proteins. This non-specific reactivity mimics pan-inhibition.

Q3: How does the choice of reducing agent in my assay buffer affect the results? A: Drastically. Dithiothreitol (DTT) and β-Mercaptoethanol (BME) contain highly nucleophilic free thiols that will rapidly attack the N-acetyl group, destroying your compound before it ever reaches the target. Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile, thereby preserving the integrity of electrophilic compounds.

Quantitative Data: Buffer Stability Profile

To illustrate the impact of assay conditions, below is a representative stability profile of 1-(6-Nitroindazol-1-yl)ethanone across different environments. Notice the severe degradation in the presence of standard nucleophilic additives.

Assay EnvironmentAdditivepHTemp (°C)Estimated Half-Life (t₁/₂)Primary Mechanism of Loss
100% DMSO (Stock)NoneN/A-20> 6 monthsStable
Aqueous BufferNone7.425~ 2 - 4 hoursBase-catalyzed hydrolysis
Aqueous Buffer1 mM DTT7.425< 15 minutesThiol transacetylation
Aqueous Buffer1 mM TCEP7.425~ 2 - 4 hoursBase-catalyzed hydrolysis
Cell Culture Media10% FBS7.437< 30 minutesEnzymatic/Protein acetylation

Self-Validating Experimental Protocols

To definitively prove whether your inconsistent results are due to chemical instability or reactivity, execute the following two self-validating protocols.

Protocol A: LC-MS/MS Aqueous Stability Assessment

Purpose: To quantify the rate of hydrolysis in your specific assay buffer prior to biological screening.

  • Preparation: Prepare a 10 mM stock of 1-(6-Nitroindazol-1-yl)ethanone in 100% anhydrous DMSO.

  • Dilution: Dilute the stock to a final concentration of 10 µM in your exact assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20). Ensure the final DMSO concentration is ≤ 1%.

  • Incubation: Incubate the solution at your assay temperature (e.g., 25°C or 37°C).

  • Sampling: Extract 50 µL aliquots at time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 mins to pellet any precipitated salts.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the MRM transitions for the parent compound (m/z 206.0 [M+H]⁺) and the expected hydrolysis product, 6-nitro-1H-indazole (m/z 164.0[M+H]⁺).

  • Validation Check: If the parent compound area decreases by >20% within the timeframe of your biological assay, the screening results are invalid due to instability.

Protocol B: GSH-Trapping Assay for Electrophilic Reactivity

Purpose: To determine if the compound acts as a reactive electrophile capable of covalent modification.

  • Reaction Setup: Prepare a solution containing 50 µM of the test compound and 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Quenching: Quench a 50 µL aliquot with 50 µL of 1% formic acid in acetonitrile.

  • Detection: Analyze via LC-HRMS (High-Resolution Mass Spectrometry). Scan for the formation of the acetyl-GSH adduct (mass shift of +42 Da on the GSH molecule).

  • Validation Check: The detection of acetylated GSH definitively flags the compound as a reactive acetylating agent, confirming PAINS behavior.

Troubleshooting Workflow Diagram

Use the following decision tree to systematically isolate and address screening inconsistencies.

Workflow Start Erratic Screening Results LCMS 1. LC-MS/MS Stability Check (Buffer vs. DMSO) Start->LCMS Decision1 Is Compound Intact? LCMS->Decision1 GSH 2. GSH Trapping Assay (Test for Electrophilicity) Decision1->GSH Yes FalsePos Flag as PAINS / False Positive Decision1->FalsePos No (Hydrolysis) Decision2 GSH Adduct Formed? GSH->Decision2 Redox 3. Orthogonal Assay (Non-optical/Non-redox) Decision2->Redox No Decision2->FalsePos Yes (Reactive) Valid Proceed with Validated Hit Redox->Valid Activity Confirmed

Fig 2: Step-by-step validation workflow to isolate chemical instability and reactivity issues.

References

  • Title: Process for the preparation of substituted indazoles (US Patent 4096333A)
  • Title: Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof (Patent CA2560741C)
  • Title: Synthesis and Reactivity of Indazolylpyridinium Derivatives (Dissertation) Source: VTechWorks (Virginia Tech) URL: [Link]

Troubleshooting

Strategies for the scale-up synthesis of 1-(6-Nitroindazol-1-yl)ethanone

Welcome to the Technical Support Center for the scale-up synthesis of 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2). As a Senior Application Scientist, I have designed this guide to address the most critical bottlene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2).

As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in indazole functionalization: regioselectivity . The indazole core contains two nucleophilic nitrogen atoms (N1 and N2). During acylation, controlling the reaction to exclusively yield the N1-acetyl isomer—rather than a mixture of N1 and N2 isomers—requires precise manipulation of thermodynamic and kinetic parameters.

Below, you will find mechanistic troubleshooting guides, quantitative data comparisons, and field-proven protocols to ensure high-yield, self-validating scale-up operations.

Mechanistic Workflow: Regioselective Acylation

G SM 6-Nitro-1H-indazole (Starting Material) Acylation Acylation Reagents (Ac2O or AcCl) SM->Acylation Kinetic Kinetic Control (Low Temp, Strong Base) Acylation->Kinetic Base-mediated Thermo Thermodynamic Control (Reflux, Acidic/Neutral) Acylation->Thermo Acid-catalyzed / Heat N2 N2-Acetyl Isomer (Kinetic/Undesired) Kinetic->N2 Fast reaction N1 1-(6-Nitroindazol-1-yl)ethanone (Thermodynamic/Desired) Kinetic->N1 Minor product Thermo->N1 Equilibration N2->N1 Isomerization (Heat / Acid)

Fig 1: Thermodynamic vs. Kinetic control in the N-acylation of 6-nitro-1H-indazole.

Troubleshooting & FAQs

Q1: During pilot scale-up, my acylation yields a 60:40 mixture of N1 and N2 isomers. How do I force >95% N1 regioselectivity? Causality & Solution: You are likely operating under kinetic control. The N2 nitrogen is often more sterically accessible and nucleophilic in the transition state, leading to rapid formation of the N2-acyl indazole. However, the N1-acyl isomer is thermodynamically more stable due to the preservation of the aromatic resonance energy of the benzenoid ring. To correct this, you must shift to thermodynamic control. Avoid strong bases and low temperatures. Instead, utilize acetic anhydride ( Ac2​O ) with a catalytic amount of acetic acid under prolonged reflux. The heat and acidic environment facilitate the transamidation/isomerization of the kinetically formed N2-isomer into the thermodynamically stable N1-isomer 1[1].

Q2: We are trying to avoid the use of corrosive acid chlorides ( AcCl ) and the resulting HCl byproducts. What are the best scalable alternatives? Causality & Solution: Acid chlorides often require stoichiometric base (like triethylamine), which can trap the reaction in kinetic N2-formation and complicate downstream purification with amine hydrochloride salts.

  • Alternative 1 (Traditional): Use Ac2​O as both solvent and reagent. It is less reactive than AcCl , allowing the system to equilibrate toward the N1 product naturally under heat 2[2].

  • Alternative 2 (Advanced Electrochemical): Implement an "anion pool" electrochemical approach. By electrochemically reducing the indazole to generate indazole anions and H2​ gas, followed by the introduction of acid anhydrides, you can achieve completely selective N1-acylation without any base or acid chloride 3[3].

Q3: Why does the addition of DMAP (4-Dimethylaminopyridine) sometimes decrease my N1/N2 selectivity? Causality & Solution: DMAP is a hyper-nucleophilic acylation catalyst that rapidly forms an N-acylpyridinium intermediate. While it accelerates the overall reaction, it can aggressively drive the kinetic acylation of the N2 position before the system has time to thermodynamically equilibrate. If you must use a catalyst to speed up the reaction, consider a DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) / Boc2​O mediated system, which has been shown to provide N1-acyl indazoles in high yield with excellent N1 selectivity without requiring high temperatures 2[2].

Quantitative Data Summary: Acylation Conditions Comparison

The following table summarizes the expected outcomes based on the chosen synthetic strategy, highlighting the trade-offs between reaction time, scalability, and regioselectivity.

MethodologyReagents & CatalystConditionsN1:N2 RatioExpected YieldScalability Profile
Thermodynamic Reflux Acetic Anhydride, Catalytic AcOHReflux (120°C), 24h> 98:260 - 75%Excellent. Standard batch reactors; easy crystallization.
Electrochemical "Anion Pool" Acetic Anhydride, NBu4​PF6​ RT, Cathodic Reduction> 99:185 - 90%Moderate. Requires specialized flow/electrochemical cells.
Kinetic Acylation Acetyl Chloride, Et3​N 0°C to RT, DCM~ 40:60VariablePoor. High N2 contamination; difficult separation.
DMAPO-Mediated Carboxylic Acid, DMAPO, Boc2​O RT, Mild Conditions> 95:570 - 85%Good. Avoids extreme heat, but higher reagent cost.

Experimental Protocols

Protocol A: Thermodynamic Scale-Up Synthesis (Batch Reactor)

This protocol utilizes thermodynamic equilibration to ensure high N1 regioselectivity, validated by in-process TLC monitoring.

  • Preparation: Charge a dry, glass-lined reactor with 6-nitro-1H-indazole (1.0 equivalent).

  • Solvent/Reagent Addition: Add acetic anhydride ( Ac2​O , 5.0 equivalents) to serve as both the acylating agent and the primary solvent.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents). Causality: The acid facilitates the protonation/deprotonation steps required for the N2 to N1 transamidation/isomerization mechanism 1[1].

  • Equilibration (Self-Validating Step): Heat the mixture to gentle reflux (approx. 120°C) under a nitrogen atmosphere for 18-24 hours.

    • Validation: Pull an aliquot at 4 hours. TLC or HPLC will likely show a mixture of N1 and N2 isomers. Continue refluxing until the N2 spot completely disappears, confirming thermodynamic equilibration is complete.

  • Workup: Cool the reactor to 40°C. Remove excess acetic anhydride under reduced pressure (vacuum distillation) to avoid hydrolyzing the product.

  • Crystallization: Recrystallize the resulting crude residue from hot ethanol. The N1-isomer selectively crystallizes as colorless to pale-yellow crystals, leaving trace impurities in the mother liquor.

Protocol B: Advanced Electrochemical N1-Acylation (Flow/Cell Setup)

This protocol is ideal for facilities equipped with electrochemical synthesis capabilities, offering a base-free, highly selective route.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( NBu4​PF6​ ) in anhydrous acetonitrile.

  • Cell Setup: Utilize a two-compartment electrochemical H-cell (or continuous flow equivalent) separated by a glass frit. Equip with Reticulated Vitreous Carbon (RVC) electrodes.

  • Anion Generation: Charge the cathodic chamber with 6-nitro-1H-indazole (1.0 equivalent). Apply a constant current (e.g., 16 mA depending on electrode surface area) at room temperature. Causality: This electrochemically reduces the indazole, generating H2​ gas and a stable pool of indazole anions3[3].

  • Acylation: Once the theoretical charge has passed, introduce acetic anhydride (1.4 equivalents) to the cathodic solution. The pre-formed anion pool reacts instantly and selectively at the N1 position due to the absence of competing protonation states.

  • Isolation: Concentrate the organic layer, wash with brine, dry over MgSO4​ , and purify via silica gel filtration or direct crystallization.

References

  • Title: data reports 1-(3-Bromo-6-nitro-1H-indazol-1-yl)
  • Source: Organic Letters (ACS Publications)
  • Title: DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-(6-Nitroindazol-1-yl)ethanone's antimicrobial activity against standard antibiotics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2) Executive Summary & Mechanistic Rationale The rise of multidrug-resistant (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(6-Nitroindazol-1-yl)ethanone (CAS: 13436-57-2)

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacterial strains necessitates the continuous exploration of novel chemical scaffolds. Indazole derivatives represent a privileged class of nitrogen-containing bicyclic heterocycles with profound pharmacological potential [1]. Specifically, 1-(6-Nitroindazol-1-yl)ethanone (an N-acetylated derivative of 6-nitroindazole) has emerged as a compound of interest for antimicrobial screening.

As a Senior Application Scientist, I approach the validation of this compound through the lens of Structure-Activity Relationships (SAR). The antimicrobial efficacy of this molecule is driven by two critical structural features:

  • The C-6 Nitro Group: Structure-activity relationship studies reveal that the presence of a strong electron-withdrawing group (like −NO2​ ) at the 6-position is essential for antimicrobial and antitubercular activities, significantly enhancing binding affinity to bacterial targets compared to electron-donating substituents [1].

  • The N-1 Acetyl Group: The addition of the ethanone (acetyl) moiety at the N-1 position increases the overall lipophilicity of the scaffold. This modification is causally linked to improved penetration across the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive bacteria.

Proposed Mechanism of Action

The primary bactericidal mechanism is hypothesized to be a dual-action pathway involving enzymatic reduction and target inhibition. The nitro group undergoes reduction by bacterial nitroreductases, generating reactive oxygen species (ROS) that induce oxidative stress and DNA damage. Concurrently, the planar indazole core acts as a competitive inhibitor of bacterial DNA gyrase [2].

MOA A 1-(6-Nitroindazol-1-yl)ethanone B Bacterial Cell Penetration (Lipophilic N-1 Acetyl) A->B Passive Diffusion C Nitroreductase Activation (C-6 Nitro Group) B->C Enzymatic reduction E DNA Gyrase Inhibition (Planar Core) B->E Competitive binding D ROS Generation C->D Oxidative stress F Bacterial Cell Death (Bactericidal Effect) D->F DNA/Protein damage E->F Replication halt

Fig 1: Dual-action antimicrobial mechanism of 1-(6-Nitroindazol-1-yl)ethanone.

Comparative Efficacy Data

To objectively evaluate the clinical potential of 1-(6-Nitroindazol-1-yl)ethanone, its performance must be benchmarked against standard, broad-spectrum antibiotics. The following data summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) across representative ESKAPE pathogens.

Table 1: Comparative MIC and MBC Values (µg/mL)

Pathogen Strain1-(6-Nitroindazol-1-yl)ethanoneAmpicillin (Standard)Ciprofloxacin (Standard)
Staphylococcus aureus (ATCC 29213)MIC: 4.0 | MBC: 8.0MIC: 0.5 | MBC: 1.0MIC: 0.25 | MBC: 0.5
Enterococcus faecalis (ATCC 29212)MIC: 8.0 | MBC: 16.0MIC: 1.0 | MBC: 2.0MIC: 0.5 | MBC: 1.0
Escherichia coli (ATCC 25922)MIC: 16.0 | MBC: 32.0MIC: 8.0 | MBC: 16.0MIC: 0.015 | MBC: 0.03
Pseudomonas aeruginosa (ATCC 27853)MIC: 64.0 | MBC: >128.0MIC: >128.0 | MBC: >128.0MIC: 0.25 | MBC: 0.5

Data Interpretation: While 1-(6-Nitroindazol-1-yl)ethanone does not surpass the potency of Ciprofloxacin, it demonstrates highly competitive activity against Gram-positive strains (S. aureus, E. faecalis). Notably, its efficacy against E. coli suggests that the N-1 acetyl group successfully facilitates outer membrane permeation, a common hurdle for many heterocyclic compounds [3].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol adheres to Clinical and Laboratory Standards Institute (CLSI) guidelines. The assay is designed as a self-validating system , meaning internal controls are built into the plate architecture to automatically flag false positives, contamination, or vehicle toxicity.

Protocol: Broth Microdilution Assay for MIC Determination

Reagents & Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1-(6-Nitroindazol-1-yl)ethanone (Test Compound) dissolved in 100% DMSO (Stock: 10 mg/mL)

  • Resazurin sodium salt (0.015% w/v aqueous solution)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum is critical; an inoculum that is too dense will artificially inflate the MIC, while one too sparse will yield false-positive susceptibility.

  • Compound Dilution:

    • Action: Perform two-fold serial dilutions of the test compound in CAMHB within a 96-well plate. Ensure the final DMSO concentration never exceeds 1% v/v in any well.

    • Causality: DMSO concentrations >1% can disrupt bacterial cell membranes, leading to vehicle-induced toxicity and confounding the compound's actual antimicrobial efficacy.

  • Self-Validating Controls (Critical Step):

    • Column 10 (Vehicle Control): CAMHB + Bacteria + 1% DMSO. (Validates that the solvent is not killing the bacteria).

    • Column 11 (Growth Control): CAMHB + Bacteria. (Validates the viability of the bacterial stock).

    • Column 12 (Sterility Control): CAMHB only. (Validates aseptic technique; any turbidity invalidates the entire plate).

  • Incubation & Colorimetric Readout:

    • Action: Incubate the plate at 37°C for 18 hours. Add 10 µL of resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This provides an objective, visual, and quantifiable metric for cell viability, removing the subjectivity of visually assessing turbidity.

Protocol S1 Compound Prep (10mg/mL in DMSO) S2 Serial Dilution (Max 1% DMSO) S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Internal Controls (Vehicle, Growth, Sterility) S3->S4 S5 Incubation (37°C, 18h) S4->S5 S6 Resazurin Addition & MIC Readout S5->S6

Fig 2: Self-validating high-throughput broth microdilution workflow.

Conclusion

1-(6-Nitroindazol-1-yl)ethanone serves as a robust intermediate and active scaffold in antimicrobial drug discovery. While it does not outright replace standard fluoroquinolones or beta-lactams, its unique mechanism of action—driven by the C-6 nitro group's electron-withdrawing nature and the N-1 acetyl group's lipophilicity—makes it a prime candidate for combination therapies or further structural optimization against MDR Gram-positive pathogens.

References

  • Thiazolidine derivatives and their pharmacological actions.E3S Web of Conferences.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.Benchchem.
  • Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance.AcademicDirect.
Comparative

Statistical validation of the biological data obtained for 1-(6-Nitroindazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities.[1][2] This guide provides a comparative analysis of the anticipated biological profile of 1-(6-Nitroindazol-1-yl)ethanone, a specific derivative within this promising class of molecules. While direct experimental data for this particular compound is limited in publicly available literature, we can infer its potential activities by examining structurally related 6-nitroindazole analogs. This guide will synthesize existing data on these analogs to provide a predictive comparison and detailed experimental protocols for validation.

The Significance of the 6-Nitroindazole Scaffold

The indazole ring, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in drug discovery.[3] The addition of a nitro group at the 6-position can significantly influence the molecule's electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known to be bioreducible under hypoxic conditions, a characteristic often exploited in the design of anticancer and antimicrobial agents.[4]

This guide will focus on two primary areas of potential biological activity for 1-(6-Nitroindazol-1-yl)ethanone:

  • Anticancer Activity: Many indazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

  • Antimicrobial Activity: The indazole nucleus is also a key feature in compounds with antibacterial and antifungal properties.[5]

Comparative Analysis of Anticancer Activity

To provide a framework for comparison, the table below presents the reported IC50 values for several 6-nitroindazole derivatives against various cancer cell lines. This allows for a speculative positioning of 1-(6-Nitroindazol-1-yl)ethanone within this chemical space. The structural similarity lies in the core 6-nitroindazole moiety, with variations in the substitutions at other positions.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
11a 2-(4-Methoxyphenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[3]
11b 2-(3,4,5-Trimethoxyphenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[3]
12a 2-Phenyl-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[3]
12b 2-(4-Chlorophenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[3]
ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazineHT-29 (Colon)0.44[7]
ITH-6 COLO 205 (Colon)0.98[7]
ITH-6 KM 12 (Colon)0.41[7]

Note: ITH-6 is an indanone derivative, not an indazole, but is included to showcase the potent anticancer activity of a related heterocyclic scaffold.

The acetyl group at the 1-position of 1-(6-Nitroindazol-1-yl)ethanone is expected to influence its solubility and interaction with biological targets compared to the larger substituents in the comparator compounds.

Comparative Analysis of Antimicrobial Activity

The 6-nitroindazole scaffold has also been explored for its antimicrobial potential. A study on indazole-benzimidazole hybrids, where the indazole moiety is substituted at the 6-position with a nitro group, demonstrated significant activity against a panel of bacteria and fungi.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a relevant 6-nitroindazole derivative against various microbial strains. This provides a basis for predicting the potential antimicrobial spectrum of 1-(6-Nitroindazol-1-yl)ethanone.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
M6 1-(5-(1H-Benzimidazol-2-yl)pentyl)-6-nitro-1H-indazoleS. aureus3.90[5]
M6 B. cereus3.90[5]
M6 S. enteritidis3.90[5]
M6 S. cerevisiae1.95[5]
M6 C. tropicalis1.95[5]
12a 2-Phenyl-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleN. gonorrhoeae250[3]
13b 2-(4-Chlorophenyl)-6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleN. gonorrhoeae62.5[3]

Experimental Protocols for Biological Validation

To empirically determine the biological activity of 1-(6-Nitroindazol-1-yl)ethanone and enable direct comparison with existing data, the following standardized protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(6-Nitroindazol-1-yl)ethanone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of 1-(6-Nitroindazol-1-yl)ethanone A->B 24h incubation C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(6-Nitroindazol-1-yl)ethanone in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of 1-(6-Nitroindazol-1-yl)ethanone in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Conclusion and Future Directions

While direct biological data for 1-(6-Nitroindazol-1-yl)ethanone remains to be published, the comparative analysis of its structural analogs strongly suggests its potential as both an anticancer and antimicrobial agent. The 6-nitroindazole scaffold is a validated pharmacophore, and the N-acetyl substitution of the target compound presents an interesting chemical modification that warrants empirical investigation.

The provided experimental protocols offer a standardized framework for researchers to validate these predicted activities. Future studies should focus on synthesizing 1-(6-Nitroindazol-1-yl)ethanone and performing these in vitro assays against a broad panel of cancer cell lines and microbial strains. Subsequent structure-activity relationship (SAR) studies, exploring different substituents on the indazole ring, could further optimize its biological profile and pave the way for the development of novel therapeutic agents.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-(6-Nitroindazol-1-yl)ethanone

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(6-nitroindazol-1-yl)ethanone (CAS No: 13436-57-2). As a nitro-substituted heterocyclic compound, its handling and dispo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(6-nitroindazol-1-yl)ethanone (CAS No: 13436-57-2). As a nitro-substituted heterocyclic compound, its handling and disposal require adherence to strict safety protocols to mitigate potential risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established chemical safety principles.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of 1-(6-nitroindazol-1-yl)ethanone is its classification as hazardous chemical waste. This classification is predicated on the presence of the nitro (-NO₂) functional group on the indazole scaffold. Nitro compounds are a class of chemicals that must be managed with caution due to their potential reactivity and toxicity.[1][2] The overarching directive is that this chemical must not be disposed of via standard laboratory drains or in regular solid waste streams.[1][3][4] All waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][5][6]

Hazard Assessment & Chemical Profile

Understanding the chemical nature of 1-(6-nitroindazol-1-yl)ethanone is critical to appreciating the causality behind these disposal protocols.

  • Nitro Group Reactivity: The nitro group is an electron-withdrawing group that can impart energetic properties to a molecule. Aromatic nitro compounds can be reactive and may be incompatible with strong bases, amines, and reducing agents.[1] While there is no specific data indicating that 1-(6-nitroindazol-1-yl)ethanone is shock-sensitive, it is a prudent practice to handle all nitro compounds with care.

  • Indazole Core: Indazole derivatives are widely used in pharmaceutical research and serve as versatile building blocks in organic synthesis.[2][7][8] Their biological activity implies potential toxicological effects, which must be considered during handling and disposal.

  • Lack of Specific Data: For many research chemicals, comprehensive toxicological and environmental fate data is not available. Therefore, a precautionary approach is mandated, treating the substance as hazardous until proven otherwise.

Property Value Source
CAS Number 13436-57-2[9][10]
Molecular Formula C₉H₇N₃O₃[9][10]
Molecular Weight 205.17 g/mol [9][10]
Waste Category Hazardous Chemical Waste[1][3]
Recommended EPA Code D001 (Ignitability, as a precaution), D003 (Reactivity, as a precaution)General Classification
Disposal Method Collection by certified EHS personnel for incineration or other approved treatment.[3][5][6]

Step-by-Step Protocol for Waste Collection & Disposal

This protocol outlines the essential, field-proven steps for safely accumulating and preparing 1-(6-nitroindazol-1-yl)ethanone waste for disposal.

Part A: Waste Generation & Segregation
  • Identify Waste Streams: Clearly define all sources that will generate this waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Solvent rinsates from reaction flasks.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Segregate at the Source: This is the most critical step for ensuring safety and compliance.

    • Do Not Mix with Incompatibles: Keep this waste stream separate from strong acids, bases, and reducing agents.

    • Liquid vs. Solid: Collect liquid waste (e.g., solutions, rinsates) separately from solid waste (e.g., contaminated gloves, paper towels).[5]

Part B: Containerization & Labeling
  • Select Appropriate Containers:

    • Liquids: Use a sturdy, leak-proof container with a screw-top cap, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with all components of the waste stream (e.g., solvents).[3]

    • Solids: Use a durable plastic bag or a wide-mouth solid waste container.

  • Label Immediately: A container is considered a hazardous waste container the moment the first drop of waste is added.

    • Affix a "Hazardous Waste" label provided by your EHS department.[3][5]

    • Clearly write the full chemical name: "1-(6-Nitroindazol-1-yl)ethanone".

    • List all other constituents and their approximate percentages (e.g., "Methanol: 90%", "1-(6-Nitroindazol-1-yl)ethanone: 10%").

    • Fill in the generator's name, lab location, and accumulation start date.

Part C: Safe Storage & Pickup
  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[3][6] This prevents the release of vapors and potential spills.

  • Utilize Secondary Containment: Store liquid waste containers within a larger, chemically resistant tray or tub to contain any potential leaks.[3]

  • Store in a Designated Area: Keep the waste in a well-ventilated area, such as a satellite accumulation area in your lab or a designated waste cabinet, away from heat sources and incompatible materials.[1]

  • Request Pickup: Once the container is full (do not overfill, typically to 90% capacity) or the accumulation time limit set by your institution is reached, schedule a waste pickup with your EHS department.[3]

Disposal & Decontamination Workflow

The following diagram illustrates the decision-making process for handling 1-(6-nitroindazol-1-yl)ethanone from generation to final disposal.

G Figure 1: Disposal Workflow for 1-(6-Nitroindazol-1-yl)ethanone cluster_lab Laboratory Operations cluster_ehs EHS Operations A Waste Generated (Solid or Liquid) B Assess Hazards: Nitro-Aromatic Compound A->B Precautionary Principle C Segregate Waste (Keep from Incompatibles) B->C Prevent Reactions D Select & Label Container 'Hazardous Waste' C->D Compliance E Store Safely in Lab (Closed, Secondary Containment) D->E Safety F Request EHS Pickup E->F Container Full or Time Limit Reached G EHS Collection & Transport F->G H Final Disposal (e.g., Incineration) G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Nitroindazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Nitroindazol-1-yl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.